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Compound of Interest

Compound Name:
1-Methylpyridin-1-ium-3-

carboxamide;hydrochloride

Cat. No.: B12825418

Get Quote

Mechanistic Rationale: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, the pyridine carboxamide motif has emerged

as a highly versatile, "privileged" scaffold. The strategic replacement of a benzene ring with a

pyridine bioisostere fundamentally alters the physicochemical properties of a drug candidate.

The incorporation of the basic nitrogen atom significantly enhances aqueous solubility and

metabolic stability, while simultaneously serving as a highly directional hydrogen-bond

acceptor.

When coupled with a carboxamide group—a functional moiety capable of acting as both a

hydrogen-bond donor and acceptor—the resulting pyridine carboxamide structure becomes an

ideal anchor for binding within the complex active sites of kinases, viral polymerases, and

bacterial enzymes[1]. This dual hydrogen-bonding capability is particularly critical in oncology

and immunology, where pyridine carboxamides frequently target the highly conserved hinge

regions of kinases (e.g., JAK3, Pim-1), effectively outcompeting ATP[2][3].
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The therapeutic utility of pyridine carboxamides spans multiple disease states. Recent high-

throughput screening (HTS) and structure-activity relationship (SAR) campaigns have validated

this scaffold across diverse targets:

Antimicrobial & Anti-Tubercular Agents: Phenotypic screening has identified pyridine

carboxamides (such as MMV687254) as highly potent anti-tubercular agents. Interestingly,

these compounds often act as prodrugs. They are selectively activated intracellularly by the

Mycobacterium tuberculosis amidase AmiC, triggering a bactericidal cascade specifically

within host macrophages[4].

Viral Polymerase Inhibitors: In antiviral drug discovery, 2-methyl nicotinamide derivatives

have been optimized as non-nucleoside inhibitors of the Hepatitis C Virus (HCV). These

compounds bind allosterically to the "palm site" of the HCV NS5B polymerase, locking the

enzyme in an inactive conformation and halting viral RNA replication[5].

Epigenetic Modulators: Substituted pyridine-2-carboxylic acid derivatives have demonstrated

sub-nanomolar efficacy as selective inhibitors of Histone Demethylases (e.g., KDM5B),

showcasing their potential in targeted cancer therapies[6].

Quantitative Data Summary
The following table synthesizes the quantitative efficacy of key pyridine carboxamide

derivatives across different therapeutic areas.

Table 1: Pharmacological Efficacy of Pyridine Carboxamide Derivatives
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Compound
Class / Lead

Disease
Indication

Primary Target
Mechanism

IC50 / Efficacy
Range

Key
Mechanistic
Feature

MMV687254 Tuberculosis
M. tuberculosis

(AmiC)

Bactericidal

(Intracellular)

Amidase-

mediated

prodrug

activation

2-Methyl

Nicotinamides
Hepatitis C

HCV NS5B

Polymerase
0.014 μM (IC50)

Allosteric palm

site binding

Thiopicolinamide

13i
Malaria P. falciparum 142 nM (IC50)

Non-hemozoin

targeting

Pyridine-2-

carboxamides
Oncology

KDM5B

Demethylase

1.0 - 3.0 nM

(IC50)

Active site metal

chelation / H-

bonding

Carbothioamide

Analogs
Inflammation

COX-1 / COX-2 /

ROS

10.25 - 19.05 μM

(IC50)

Downregulation

of pro-

inflammatory

cytokines

Workflow & Pathway Visualization
To understand the unique pharmacokinetic advantage of pyridine carboxamides in infectious

diseases, it is essential to visualize their intracellular activation. The diagram below maps the

causality of prodrug activation for anti-tubercular pyridine carboxamides.
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Caption: Mechanism of Pyridine Carboxamide Prodrug Activation by AmiC in M. tuberculosis.

Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can

isolate the specific biological activity of pyridine carboxamides while controlling for the inherent

physicochemical quirks (such as auto-fluorescence or poor permeability) of heterocyclic

compounds.

Protocol A: High-Throughput Screening (HTS) using TR-
FRET for Kinase/Epigenetic Targets
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Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is

explicitly chosen over standard colorimetric or prompt-fluorescence assays. Pyridine

derivatives frequently exhibit auto-fluorescence in the blue/green spectrum, which generates

false positives in standard assays. TR-FRET utilizes a time delay that eliminates background

auto-fluorescence, ensuring high-fidelity IC50 determination[6].

Step-by-Step Methodology:

Reagent Preparation: Dissolve the synthesized pyridine carboxamide derivatives in 100%

anhydrous DMSO to yield a 10 mM stock. Dilute to a 10X working concentration in the

designated assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT). Critical

Step: The inclusion of Tween-20 prevents the hydrophobic aggregation of the heterocyclic

compounds in aqueous media.

Enzyme Pre-Incubation: Dispense 5 µL of the target enzyme (e.g., KDM5B or JAK3) into a

384-well low-volume microplate. Add 2.5 µL of the compound dilution. Incubate for 15–30

minutes at room temperature. Rationale: Pyridine carboxamides often exhibit slow-binding

kinetics due to induced-fit conformational changes in the target protein; pre-incubation allows

the system to reach thermodynamic equilibrium.

Reaction Initiation: Add 2.5 µL of the substrate/cofactor mix (e.g., biotinylated peptide and

ATP). Incubate for 60 minutes at room temperature.

Detection Phase: Add 10 µL of the TR-FRET detection mixture containing a Europium-

cryptate labeled donor antibody and a Streptavidin-XL665 acceptor.

Readout & System Validation: Read the plate on a TR-FRET compatible microplate reader

(Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission

ratio.

Self-Validation Check: The assay is considered valid only if the Z'-factor between the

DMSO vehicle control and a known reference inhibitor control is ≥0.6 .

Protocol B: Intracellular Macrophage Infection Assay for
Anti-Tubercular Prodrugs
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Causality & Rationale: Standard extracellular broth microdilution assays (MIC) will yield false

negatives for pyridine carboxamide prodrugs (like MMV687254) because they require the

specific physiological environment of the host macrophage and the pathogen's intracellular

state for amidase (AmiC) activation[4]. This protocol evaluates true physiological efficacy.

Step-by-Step Methodology:

Macrophage Seeding & Differentiation: Seed THP-1 human monocytes at 5×104 cells/well in

a 96-well tissue culture plate. Differentiate the cells into a macrophage phenotype by adding

50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Rationale: PMA induces the

expression of phagocytic receptors necessary for mycobacterial engulfment.

Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a Multiplicity

of Infection (MOI) of 1:1 for 4 hours. Wash the wells three times with warm PBS to remove

any extracellular, non-phagocytosed bacilli.

Compound Treatment: Introduce fresh RPMI medium containing serial dilutions of the

pyridine carboxamide test compound. Include Isoniazid (INH) as a positive bactericidal

control and DMSO as a vehicle control.

Intracellular Survival Quantification: Following 72 hours of incubation at 37°C in a 5% CO2

atmosphere, aspirate the media and lyse the macrophages using 0.1% Triton X-100 in PBS.

Rationale: Triton X-100 selectively disrupts the mammalian cell membrane without

compromising the robust, mycolic acid-rich cell wall of M. tuberculosis.

CFU Plating & Analysis: Serially dilute the lysates in PBS and plate onto Middlebrook 7H10

agar plates supplemented with OADC. Incubate at 37°C for 3 to 4 weeks. Count the Colony

Forming Units (CFUs) to determine the intracellular IC50.

Self-Validation Check: The vehicle control wells must show a minimum of a 1-log increase

in CFU over the 72-hour period to confirm active intracellular bacterial replication prior to

drug intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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